molecular formula C19H27F3N4S B2800923 1-(1-(Tetrahydrothiophen-3-yl)piperidin-4-yl)-4-(6-(trifluoromethyl)pyridin-2-yl)piperazine CAS No. 2034611-22-6

1-(1-(Tetrahydrothiophen-3-yl)piperidin-4-yl)-4-(6-(trifluoromethyl)pyridin-2-yl)piperazine

Cat. No. B2800923
CAS RN: 2034611-22-6
M. Wt: 400.51
InChI Key: RMYDTXNFBGDQSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-(Tetrahydrothiophen-3-yl)piperidin-4-yl)-4-(6-(trifluoromethyl)pyridin-2-yl)piperazine is a useful research compound. Its molecular formula is C19H27F3N4S and its molecular weight is 400.51. The purity is usually 95%.
BenchChem offers high-quality 1-(1-(Tetrahydrothiophen-3-yl)piperidin-4-yl)-4-(6-(trifluoromethyl)pyridin-2-yl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-(Tetrahydrothiophen-3-yl)piperidin-4-yl)-4-(6-(trifluoromethyl)pyridin-2-yl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Androgen Receptor Downregulator for Prostate Cancer

The compound was part of a study leading to the discovery of AZD3514, a clinical candidate for treating advanced prostate cancer. The removal of basic piperazine nitrogen and introduction of a solubilizing end group in the compound's structure addressed specific property issues, making it a potential treatment for castrate-resistant prostate cancer (Bradbury et al., 2013).

Antipsychotic Agents

Research on conformationally restricted butyrophenones with affinity for dopamine and serotonin receptors, which include structures resembling the query compound, has been conducted to evaluate their potential as antipsychotic drugs. The potency and selectivity of these compounds depend mainly on the amine fragment connected to the structure, suggesting their utility in developing new treatments for psychiatric disorders (Raviña et al., 2000).

Docking Studies for Medicinal Chemistry

Docking studies involving piperazine-1-yl-1H-indazole derivatives highlight the importance of this scaffold in medicinal chemistry. The novel compound "1-(2-fluorophenyl)-3-(4-((pyridine-2-yl) methyl) piperazin-1-yl)-1H-indazole" was synthesized, showcasing the compound's role in the development of new therapeutic agents (Balaraju et al., 2019).

PCSK9 mRNA Translation Inhibitors

The compound's structure is related to a series of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides identified as PCSK9 mRNA translation inhibitors. These analogues demonstrated improved potency and safety profiles, indicating their potential in lowering cholesterol levels (Londregan et al., 2018).

TRPV1 Antagonists for Pain Management

In the context of pain management, a study on TRPV1 (vanilloid receptor 1) antagonists utilized compounds structurally similar to the query compound. These antagonists, like AMG6880, showed potent inhibition of TRPV1 activation by capsaicin or protons, offering insights into the development of novel pain management therapies (Gavva et al., 2005).

properties

IUPAC Name

1-[1-(thiolan-3-yl)piperidin-4-yl]-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27F3N4S/c20-19(21,22)17-2-1-3-18(23-17)26-11-9-25(10-12-26)15-4-7-24(8-5-15)16-6-13-27-14-16/h1-3,15-16H,4-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMYDTXNFBGDQSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCN(CC2)C3=CC=CC(=N3)C(F)(F)F)C4CCSC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27F3N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-(Tetrahydrothiophen-3-yl)piperidin-4-yl)-4-(6-(trifluoromethyl)pyridin-2-yl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.